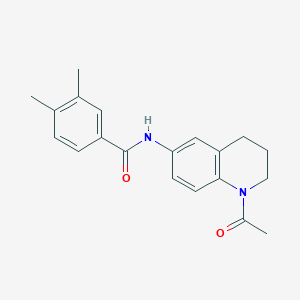

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-13-6-7-17(11-14(13)2)20(24)21-18-8-9-19-16(12-18)5-4-10-22(19)15(3)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNSETUPDUQWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide typically involves the following steps:

Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Acetylation: The resulting tetrahydroquinoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with Benzamide: The acetylated tetrahydroquinoline is coupled with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzamides.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting enzymes involved in cell wall synthesis. This mechanism disrupts critical biochemical pathways necessary for bacterial survival.

| Activity | Target Organism | Effect |

|---|---|---|

| Bactericidal | Staphylococcus aureus | Inhibition of growth at 50 µg/mL |

| Bacteriostatic | Escherichia coli | Inhibition of growth at 100 µg/mL |

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical models. Studies have shown that it can reduce inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Activity | Model | Effect |

|---|---|---|

| Anti-inflammatory | Rat adjuvant arthritis | Reduced paw swelling by 40% |

| Analgesic | Mouse pain models | Decreased pain response significantly |

Case Studies

Study on Antimicrobial Activity:

In a study assessing the antimicrobial efficacy of the compound against various pathogens, it was found that at concentrations above 50 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibacterial agents.

Inflammation in Animal Models:

A study involving rat models of arthritis demonstrated that administration of this compound led to a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6. The effective dose was determined to be approximately 5 mg/kg.

Comparative Analysis with Other Compounds

To provide context regarding its efficacy and safety profile compared to similar compounds:

| Compound Name | Activity | ED50 (mg/kg) | Cytotoxicity |

|---|---|---|---|

| This compound | Anti-inflammatory | 5 | Low |

| Compound A | Anti-inflammatory | 0.05 | Moderate |

| Compound B | Anti-cancer | Not specified | High |

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

The 3,4-dimethyl substitution differentiates this compound from analogs with alternative substituents. A key analog, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (), replaces methyl groups with fluorine atoms. The electronic and steric disparities between these substituents significantly alter physicochemical properties:

Fluorine atoms, despite their electronegativity, may improve solubility due to polar interactions, albeit with reduced lipophilicity compared to methyl groups.

Comparison with Other Tetrahydroquinoline Derivatives

- Alternative acyl groups : Replacement of the acetyl group with bulkier acyl chains (e.g., propionyl) could sterically hinder interactions with target proteins, though this remains speculative without experimental data.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C19H22N2O

- Molecular Weight : 298.39 g/mol

- CAS Number : 941915-36-2

The compound features a tetrahydroquinoline moiety which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, the introduction of nitrogen mustard groups into related structures has demonstrated significant antitumor activities by selectively inhibiting HDAC1, HDAC2, and HDAC3 .

- Opioid Receptor Modulation : Compounds with similar structural features have been identified as μ-opioid receptor (MOR) agonists. These compounds exhibit analgesic properties by binding to opioid receptors in the central nervous system, potentially leading to pain relief without the severe side effects commonly associated with traditional opioids .

Biological Activity Overview

Case Studies and Research Findings

- Antitumor Activity :

- Analgesic Effects :

-

Neuroprotection :

- Research into neuroprotective effects revealed that the compound could mitigate oxidative stress-induced neuronal damage by enhancing the expression of neuroprotective factors .

Q & A

Q. What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide, and what critical parameters influence reaction yields?

- Methodological Answer : A multi-step synthesis involving cyclization and acylation is commonly employed. Key parameters include:

- Temperature control : Maintaining low temperatures (-35°C) during triazine coupling to prevent side reactions .

- Catalysts : Use of DIPEA (N,N-diisopropylethylamine) for deprotonation and activation of intermediates .

- Purification : Preparative chiral chromatography (e.g., supercritical fluid chromatography with a Chiralpak AD-H column) to isolate enantiomers, using 50% isopropyl alcohol/CO₂ with 0.2% diethylamine as the mobile phase .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Structure refinement : SHELXL software for small-molecule refinement, leveraging intensity data and least-squares minimization to resolve bond lengths and angles .

- Validation : Hydrogen-bonding networks (e.g., intramolecular O-H···O interactions) and planarity analysis (dihedral angles <10°) confirm structural integrity .

Advanced Research Questions

Q. What methodological approaches resolve enantiomers of structurally related tetrahydroquinoline derivatives?

- Methodological Answer :

- Chiral separation : Supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (3 × 15 cm), isocratic elution (50% isopropyl alcohol/CO₂ + 0.2% diethylamine), flow rate = 50 mL/min, and UV detection at 254 nm. This achieves baseline separation (RT difference >0.8 min) with >99% enantiomeric excess .

- Stereochemical assignment : Absolute configuration determined via independent synthesis of enantiopure precursors (e.g., homoproline-derived intermediates) and optical rotation comparisons ([α]²⁵D values) .

Q. How do researchers address discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compute NMR chemical shifts using gauge-invariant atomic orbitals (GIAO).

- Error analysis : Compare experimental ¹H NMR shifts (e.g., δ 7.34 ppm for aromatic protons) with computed values. Deviations >0.3 ppm suggest conformational flexibility or solvent effects .

- Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm spin systems .

Q. What in vitro assays evaluate the biological activity of tetrahydroquinoline derivatives, such as HDAC inhibition?

- Methodological Answer :

- Enzyme inhibition assays : Use recombinant HDAC isoforms (e.g., HDAC1, HDAC6) with fluorogenic substrates (e.g., Ac-Lys-Tyr-Lys(Ac)-AMC). Measure IC₅₀ values via fluorescence quenching .

- Cellular assays : Treat Sprague-Dawley rat models with test compounds (e.g., 10 mg/kg entinostat) and monitor survival rates under hypoxic stress. Statistical analysis via Kaplan-Meier curves and log-rank tests .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data between predicted and observed hydrogen-bonding patterns?

- Methodological Answer :

- Re-refinement : Re-process raw diffraction data using SHELXL to check for overfitting (e.g., R-factor >5% discrepancies) .

- Density maps : Analyze residual electron density (>0.3 eÅ⁻³) near acceptor/donor atoms to identify missed interactions .

- Comparative studies : Cross-reference with similar structures (e.g., N-(3,4-dihydroxybenzylidene)acetohydrazide) to validate bond geometries .

Methodological Tables

Q. Table 1. Key Parameters for Chiral Separation of Tetrahydroquinoline Derivatives

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | Chiralpak AD-H (3 × 15 cm) | |

| Mobile Phase | 50% IPA/CO₂ + 0.2% diethylamine | |

| Flow Rate | 50 mL/min | |

| Enantiomeric Excess | >99% |

Q. Table 2. NMR Data Comparison for (S)-Enantiomer

| Proton Environment | Experimental δ (ppm) | Computed δ (ppm) | Deviation |

|---|---|---|---|

| Aromatic (pseudo t) | 7.34 | 7.10 | 0.24 |

| Methyl (s) | 2.93 | 3.05 | 0.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.